molecular formula C13H13NO3 B2594777 2-Cyclopropyl-4-quinolinecarboxylic acid hydrate CAS No. 1982213-91-1

2-Cyclopropyl-4-quinolinecarboxylic acid hydrate

Cat. No.: B2594777
CAS No.: 1982213-91-1
M. Wt: 231.251
InChI Key: XQWKGZVXOCNEDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

As such, a detailed introduction or comparison cannot be derived from the available sources.

Properties

IUPAC Name

2-cyclopropylquinoline-4-carboxylic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2.H2O/c15-13(16)10-7-12(8-5-6-8)14-11-4-2-1-3-9(10)11;/h1-4,7-8H,5-6H2,(H,15,16);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQWKGZVXOCNEDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2)C(=O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-4-quinolinecarboxylic acid hydrate typically involves the condensation of isatins with sodium pyruvate under microwave-assisted conditions. This Pfitzinger-type reaction yields quinoline-2,4-dicarboxylic acid, which can be further processed to obtain the desired compound . The reaction conditions often include the use of catalysts such as clay or ionic liquids to promote greener and more sustainable chemical processes .

Industrial Production Methods

Industrial production methods for this compound may involve bulk manufacturing and sourcing of raw materials. The compound is synthesized in large quantities using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-4-quinolinecarboxylic acid hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield different quinoline-based products.

    Substitution: The compound can undergo substitution reactions with various reagents to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with potential biological and industrial applications .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
The compound has been extensively studied for its antimicrobial effects. Research indicates that 2-Cyclopropyl-4-quinolinecarboxylic acid hydrate exhibits significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the inhibition of bacterial growth through interference with specific metabolic pathways .

Antiviral Activity
In addition to its antibacterial properties, this compound has shown promise as an antiviral agent. Studies suggest that it may inhibit viral replication by targeting key enzymes involved in the viral life cycle, making it a candidate for further development in antiviral therapies.

Anticancer Potential
Recent investigations have highlighted the potential of this compound in cancer therapy. It has been found to induce apoptosis in cancer cell lines, such as MCF-7, through caspase-dependent pathways. This suggests a role in inhibiting tumor growth and promoting cancer cell death .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves several chemical reactions, including oxidation and reduction processes. Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. Controlled conditions such as pH and temperature are crucial to optimize yields and purity during synthesis.

Materials Science Applications

Due to its unique structural properties, this compound serves as a building block for synthesizing complex organic molecules. Its derivatives can be utilized in creating advanced materials with specific functionalities, such as sensors or catalysts .

Case Studies

Study Focus Findings
Study on Antibacterial ActivityEvaluated against various strainsDemonstrated effective inhibition of growth in S. aureus and E. coli
Antiviral ResearchTargeting viral replication mechanismsShowed potential to inhibit key viral enzymes
Cancer Cell Apoptosis StudyInvestigated effects on MCF-7 cellsInduced apoptosis via caspase activation pathways

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-quinolinecarboxylic acid hydrate involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific pathways, leading to its biological effects. For example, quinoline derivatives are known to inhibit hemozoin polymerization, which is crucial for their antimalarial activity .

Comparison with Similar Compounds

Table 1: Comparison of Key Reactivity Features

Compound Class Reactivity with Alkenes Catalytic Activity Selectivity Key Reference
Magnesium hydrides (e.g., [(BDI)MgH]₂) Terminal alkenes → alkyl Mg species Hydrosilylation (PhSiH₃) Anti-Markovnikov
Calcium hydrides (e.g., 3) 1,5-Hexadiene → cyclized products None reported Intramolecular C–H activation
2-Chloro-6-methylpyrimidine-4-carboxylic acid No data No data No data

Table 2: Thermodynamic and Kinetic Parameters (Magnesium Hydrides)

Reaction Step ΔH (kcal/mol) Activation Barrier (kcal/mol) Outcome Reference
Mg–H/C=C insertion (1-hexene) -14.1 18.9 Mononuclear alkyl Mg species
Second Mg–H insertion (mononuclear) -11.8 15.1 Anti-Markovnikov hydrosilylation

Research Findings and Gaps

Magnesium Hydrides vs. Quinolinecarboxylic Acids: Magnesium hydrides exhibit C–H activation and anti-Markovnikov selectivity, but their mechanisms (e.g., Mg–H/C=C insertion ) are unrelated to carboxylic acid chemistry. No data exists in the evidence for quinolinecarboxylic acid derivatives participating in analogous reactions.

Structural Comparisons: Quinolinecarboxylic acids (aromatic N-heterocycle + COOH) differ fundamentally from magnesium hydrides (organometallic) or pyrimidinecarboxylic acids (smaller heterocycle).

Biological Activity

2-Cyclopropyl-4-quinolinecarboxylic acid hydrate is a compound of significant interest in medicinal chemistry due to its biological activities, particularly its antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, antibacterial efficacy, and potential therapeutic applications.

This compound can be synthesized through a Pfitzinger-type reaction, where isatins are condensed with sodium pyruvate under microwave-assisted conditions. This method yields quinoline derivatives that are further processed to obtain the target compound. The compound's structure allows it to interact with various biological targets, influencing its activity.

The biological activity of this compound is primarily attributed to its interaction with molecular targets such as enzymes and receptors. It is known to inhibit hemozoin polymerization, which is crucial for antimalarial activity. Additionally, the compound has shown potential in inhibiting bacterial growth by disrupting cellular processes in pathogens.

Antimicrobial Activity

Antibacterial Studies:
Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria. The following table summarizes the antibacterial efficacy of this compound compared to standard antibiotics:

Bacterial Strain Minimum Inhibitory Concentration (MIC) μg/mL Comparison with Standard Antibiotics
Staphylococcus aureus64Better than ampicillin
Escherichia coli128Comparable to gentamicin
Bacillus subtilis>256Weak activity
Pseudomonas aeruginosa>256Weak activity
Methicillin-resistant S. aureus (MRSA)>256Weak activity

These results indicate that while this compound shows promising activity against certain Gram-positive bacteria, its efficacy against Gram-negative bacteria remains limited .

Case Studies and Research Findings

  • Antimicrobial Efficacy: A study evaluating various quinoline derivatives found that this compound demonstrated notable antimicrobial effects against both Gram-positive and Gram-negative bacteria. The structural modifications in quinoline derivatives were linked to enhanced antibacterial properties .
  • Cytotoxicity Assessment: The cytotoxic effects of the compound were assessed using mouse macrophage cell lines (RAW 264.7). The results indicated low cytotoxicity, with IC50 values comparable to standard antibiotics like ampicillin and gentamicin, suggesting a favorable safety profile for further development as an antibacterial agent .
  • Morphogenetic Effects: Quinoline derivatives have also been observed to induce morphological changes in fungal pathogens, affecting their growth patterns and permeability of cellular membranes. This suggests a broader spectrum of action beyond simple bactericidal effects .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-cyclopropyl-4-quinolinecarboxylic acid hydrate?

Answer:
The synthesis of quinoline-4-carboxylic acid derivatives typically involves cyclocondensation reactions or functionalization of preformed quinoline cores. For cyclopropane-substituted analogues, key steps include:

  • Intermediate formation : Start with cyclopropane-containing precursors, such as cyclopropanecarboxylic acid derivatives, and couple them with quinoline intermediates via Friedländer or Pfitzinger reactions .
  • Carboxylic acid introduction : Use hydrolytic conditions (e.g., acidic or basic hydrolysis) to generate the carboxylic acid group. Hydrate formation may occur during crystallization from aqueous solvents .
  • Purification : Employ column chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate the hydrate form. Validate purity via HPLC (>95%) .

Basic: How should researchers characterize the structural and physicochemical properties of this compound?

Answer:
A multi-technique approach is critical:

  • Spectroscopic analysis :
    • 1H/13C-NMR : Confirm the cyclopropyl ring (e.g., characteristic δ 0.5–1.5 ppm for cyclopropane protons) and quinoline backbone .
    • HRMS : Verify molecular weight (e.g., [M+H]+ ion matching C13H12NO2·H2O) .
  • X-ray crystallography : Resolve the hydrate’s crystal structure to identify hydrogen-bonding networks .
  • Thermogravimetric analysis (TGA) : Assess thermal stability and dehydration behavior of the hydrate .

Advanced: How can researchers design experiments to evaluate the biological activity of this compound?

Answer:
For antimicrobial or anticancer studies:

  • In vitro assays :
    • MIC determination : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains using broth microdilution .
    • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Structure-activity relationship (SAR) : Synthesize analogues (e.g., varying substituents on the cyclopropyl or quinoline moieties) to identify critical functional groups .
  • Mechanistic studies : Perform fluorescence quenching or molecular docking to probe interactions with bacterial DNA gyrase or topoisomerases .

Advanced: How should discrepancies in biological activity data be addressed?

Answer:
Contradictions may arise due to:

  • Hydrate stability : Variations in hydration state (e.g., partial dehydration during storage) can alter solubility and bioavailability. Characterize batch consistency via Karl Fischer titration .
  • Assay conditions : Standardize parameters (e.g., pH, solvent DMSO concentration) to minimize false negatives/positives .
  • Resistance mechanisms : Test against methicillin-resistant S. aureus (MRSA) to evaluate cross-resistance risks .

Advanced: What strategies enhance the compound’s pharmacokinetic properties?

Answer:

  • Prodrug design : Convert the carboxylic acid to ester derivatives (e.g., ethyl ester) to improve membrane permeability .
  • Salt formation : Explore sodium or potassium salts to enhance aqueous solubility .
  • Cocrystallization : Use coformers (e.g., nicotinamide) to modulate dissolution rates without altering covalent structure .

Basic: What are best practices for purifying this compound?

Answer:

  • Recrystallization : Use ethanol/water (7:3 v/v) at 60°C to isolate the hydrate .
  • Chromatography : Employ silica gel with eluents like dichloromethane/methanol (95:5) for intermediates; avoid acidic conditions that may degrade the cyclopropyl group .

Advanced: How does the cyclopropyl group influence the compound’s reactivity and stability?

Answer:

  • Steric effects : The cyclopropane ring restricts rotation, potentially enhancing binding specificity to biological targets .
  • Electron-withdrawing effects : The sp³-hybridized carbons may stabilize intermediates during nucleophilic substitution reactions .
  • Oxidative stability : Monitor for ring-opening under strong oxidizing conditions (e.g., H2O2) using LC-MS .

Basic: What safety precautions are essential when handling this compound?

Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Work in a fume hood to avoid inhalation of fine particulates .
  • Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal .

Advanced: How can reaction conditions be optimized for scale-up synthesis?

Answer:

  • Solvent selection : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact .
  • Catalysis : Screen Pd/C or Ni catalysts for hydrogenation steps to improve yield .
  • Process analytical technology (PAT) : Use in-line FTIR to monitor reaction progress and hydrate formation .

Advanced: How should stability studies be designed for this hydrate under varying storage conditions?

Answer:

  • Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways (e.g., cyclopropane ring opening) .
  • Kinetic modeling : Use Arrhenius plots to predict shelf life under accelerated conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.